molecular formula C7H11ClO B075111 Cyclopentylacetyl chloride CAS No. 1122-99-2

Cyclopentylacetyl chloride

Cat. No.: B075111
CAS No.: 1122-99-2
M. Wt: 146.61 g/mol
InChI Key: NILLIUYSJFTTRH-UHFFFAOYSA-N
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Description

Cyclopentylacetyl chloride is an organic compound with the molecular formula C7H11ClO. It is a colorless to pale yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylacetyl chloride can be synthesized through the reaction of cyclopentylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gaseous by-products and ensure the purity of the final product. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting with amines to form amides.

    Hydrolysis: Reacts with water to form cyclopentylacetic acid and hydrochloric acid.

    Reduction: Can be reduced to cyclopentylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: For nucleophilic substitution to form amides.

    Water: For hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Amides: Formed from reactions with amines.

    Cyclopentylacetic Acid: Formed from hydrolysis.

    Cyclopentylacetaldehyde: Formed from reduction

Scientific Research Applications

Cyclopentylacetyl chloride is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Chemical Research: Used in the synthesis of complex organic molecules.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular target is typically the nucleophilic site on the reactant molecule, where the acyl group from this compound is transferred, forming a new covalent bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals where these properties are advantageous .

Properties

IUPAC Name

2-cyclopentylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLIUYSJFTTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392926
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-99-2
Record name Cyclopentylacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50 g. of cyclopentaneacetic acid containing 2.9 ml. of N,N-dimethylformamide is added dropwise, with stirring, 51 g. of thionyl chloride over a period of 15 minutes. After stirring for an additional 60 minutes excess thionyl chloride is removed in vacuo and the residual oil is distilled to give 55.4 g. (97%) of product, b.p. 57°-58° C. (10 mm.).
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Synthesis routes and methods II

Procedure details

Cyclopentane acetic acid (17 g, 0.132mole) was stirred into 50 mls of thionyl chloride and refluxed for two hours. The mixture was cooled and the excess solvent was removed via distillation at atmospheric pressure. The residue was distilled (b.p.=38°-39° C. at 0.1 mm Hg) to give 15 g of the title compound (81% distilled yield).
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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